Benzo[d]thiazol-7-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-7-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUINIISQAYJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations of Benzo D Thiazol 7 Ylmethanamine Chemistry
Fundamental Reaction Types Involving the Methanamine Moiety
The primary amino group in the methanamine substituent is a key functional group that dictates the participation of Benzo[d]thiazol-7-ylmethanamine in a variety of fundamental organic reactions.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This reactivity allows this compound to readily participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides or other electrophilic species, leading to the formation of N-substituted derivatives. The reaction of 2-amino-5-chlorobenzothiazole (B1265905) with chloroacetic acid serves as an illustrative example of the nucleophilic character of the amino group in a benzothiazole (B30560) system, resulting in the substitution of the chlorine atom. rdd.edu.iq
The nucleophilicity of the amino group is a cornerstone of its synthetic utility, enabling the introduction of diverse functionalities onto the benzothiazole scaffold. This is further exemplified by the synthesis of 2-phenol-benzothiazole, which proceeds through a nucleophilic substitution reaction where the benzothiazole acts as the nucleophile. nih.gov
Imine Formation and Related Condensations
The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. mdpi.comresearchgate.net This condensation reaction is a fundamental transformation in organic chemistry and is characterized by the formation of a carbon-nitrogen double bond. The process is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The formation of imines from benzothiazole derivatives is a well-established synthetic route. For example, the condensation of 2-aminothiophenols with aldehydes is a common method for synthesizing 2-substituted benzothiazoles, proceeding through an imine intermediate. nih.gov Similarly, the reaction of 2-amino-5-chlorobenzothiazole with bromobenzaldehyde yields an azomethine (imine) derivative. rdd.edu.iq These reactions highlight the general propensity of aminobenzothiazoles to undergo condensation with carbonyl compounds.
Intramolecular Cyclization Mechanisms
Derivatives of this compound can undergo intramolecular cyclization reactions to form new heterocyclic rings. These reactions are often driven by the presence of suitably positioned reactive groups within the molecule. A common strategy involves the formation of an intermediate that facilitates the ring-closing step.
For instance, the synthesis of benzo[a]carbazole derivatives can be achieved through the intramolecular cyclization of a 3-cyanoacetamide pyrrole (B145914) precursor. nih.govrsc.org This type of reaction underscores the potential for forming complex polycyclic systems from appropriately substituted benzothiazole derivatives. While the specific intramolecular cyclization of this compound itself is not extensively detailed in the provided results, the principles of intramolecular cyclization within the broader benzothiazole class are well-documented. researchgate.netresearchgate.net
Intermolecular Coupling and Ring Formation Mechanisms
This compound and its derivatives can participate in intermolecular reactions that lead to the formation of larger, more complex molecules, including new ring systems. These reactions often involve coupling with other molecules.
One prominent example is the Suzuki cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. researchgate.nethpu2.edu.vn In this reaction, a benzothiazole derivative bearing a halide (like a bromo group) can be coupled with an arylboronic acid in the presence of a palladium catalyst to form a biaryl system. researchgate.nethpu2.edu.vn This highlights the potential for functionalizing the benzothiazole core through intermolecular coupling.
Furthermore, three-component reactions offer a pathway for constructing complex heterocyclic systems in a single step. For example, the reaction of 2-aminobenzothiazole (B30445) with aldehydes and 1,3-diketones can lead to the formation of annulated products through a cascade of reactions including Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization. nih.gov
Cascade and Domino Reaction Pathways in Benzothiazole Synthesis
Cascade or domino reactions are highly efficient processes where a single synthetic operation triggers a sequence of intramolecular reactions, leading to the formation of complex products from simple starting materials. These pathways are of significant interest in the synthesis of benzothiazole derivatives.
An example of such a process is the synthesis of 2H-indazoles through a palladium-catalyzed domino reaction, demonstrating the power of this approach in heterocyclic synthesis. nih.gov While not directly involving this compound, this illustrates the application of domino reactions in related heterocyclic systems.
Divergent-Convergent Domino Sequences in Pyrrole Complex Formation
A specific and elegant example of a domino reaction is the organocatalyzed enantioselective synthesis of chiral pyrrolo-thiazine derivatives. chemrxiv.org This reaction proceeds through a [3+2]-dipolar cycloaddition between a benzothiazolium salt and an α,β-unsaturated aldehyde. chemrxiv.org This initial intermolecular cycloaddition is followed by an intramolecular rearrangement, a classic example of a divergent-convergent domino sequence, to afford the complex pyrrolo[1,2-d] chemrxiv.orgmdpi.comthiazine structure. chemrxiv.org
This type of cascade reaction showcases the sophisticated mechanistic pathways that can be designed to build intricate molecular architectures based on the benzothiazole framework.
Proposed Reaction Intermediates and Transition State Analysis
The introduction of a methanamine group at the C7 position of the benzothiazole ring likely proceeds through a multi-step process involving the formation of key reactive intermediates. The specific nature of these intermediates and the corresponding transition states are highly dependent on the chosen synthetic route.
One potential pathway involves the initial formation of a 7-substituted benzothiazole that can be subsequently converted to the aminomethyl derivative. For instance, the generation of a 7-halomethyl-benzothiazole followed by nucleophilic substitution with an amine source is a plausible route. In such a reaction, the key intermediate would be the 7-halomethyl-benzothiazole, and the transition state for the amination step would involve the approach of the amine nucleophile to the benzylic carbon and the departure of the halide leaving group, likely proceeding through an SN2-type mechanism.
Alternatively, direct C-H aminomethylation at the C7 position presents a more atom-economical approach. Mechanistic investigations of related C-H functionalization reactions on aromatic compounds suggest the involvement of organometallic intermediates. For example, in a palladium-catalyzed process, an initial C-H activation step at the C7 position would lead to the formation of a palladated benzothiazole intermediate. This intermediate could then react with an aminomethylating agent. The transition state for the C-H activation step is often the rate-determining step and can be influenced by the nature of the directing group, if any, and the ligands on the metal center.
In the absence of a directing group, the regioselectivity of C-H functionalization on the benzothiazole ring is governed by the inherent electronic properties of the heterocycle. Computational studies on related systems can provide insights into the relative energies of different potential intermediates and transition states, thereby predicting the most likely site of reaction. For benzothiazole, the electron-donating nature of the fused benzene (B151609) ring and the electronic effects of the thiazole (B1198619) moiety would influence the stability of any charged or radical intermediates formed during the reaction.
Table 1: Proposed Intermediates in this compound Synthesis
| Proposed Intermediate | Potential Synthetic Route | Key Characteristics |
| 7-Halomethyl-benzo[d]thiazole | Halomethylation followed by amination | A reactive electrophile susceptible to nucleophilic attack by amines. |
| 7-Palladated-benzo[d]thiazole | Direct C-H activation | An organometallic intermediate that can undergo cross-coupling with an aminomethyl source. |
| Benzo[d]thiazol-7-yl radical | Radical-based C-H functionalization | A highly reactive species that can be trapped by a suitable aminomethyl radical or equivalent. |
Influence of Catalysis on Reaction Pathway and Selectivity
Catalysis plays a pivotal role in directing the reaction pathway and achieving selectivity in the synthesis of substituted benzothiazoles, including potentially this compound. The choice of catalyst can influence which C-H bond is activated and can lower the activation energy for the desired transformation, often leading to milder reaction conditions and improved yields.
Transition Metal Catalysis: Palladium, rhodium, and copper complexes are commonly employed for C-H functionalization reactions. In the context of synthesizing this compound, a transition metal catalyst could facilitate direct C-H aminomethylation. The ligand environment around the metal center is crucial for both activity and selectivity. For instance, bulky phosphine (B1218219) ligands on a palladium catalyst can influence the regioselectivity of C-H activation. The mechanism often involves an oxidative addition of the C-H bond to the metal center, followed by reductive elimination to form the final product.
In palladium-catalyzed aminomethylation reactions, the aminal can function not only as an aminomethyl source but also as a formal oxidant and an inner base to promote aromatization. nih.govelectronicsandbooks.com Mechanistic studies on related systems suggest that the reaction can proceed through a tandem aminomethylamination/aromatization sequence. nih.govelectronicsandbooks.com
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. In a potential photocatalytic synthesis of this compound, a photosensitizer, upon absorption of light, can initiate a single-electron transfer process to generate a reactive radical intermediate from either the benzothiazole substrate or the aminomethylating agent. For example, a photocatalytic approach has been developed for the aminomethylation of sulfonylthiazoles, which proceeds via a metal- and oxidant-free pathway. rsc.org This type of methodology could potentially be adapted for the C7-functionalization of benzothiazole.
Table 2: Influence of Catalysis on Benzothiazole Functionalization
| Catalyst Type | Potential Role in this compound Synthesis | Mechanistic Considerations |
| Palladium Complexes | Direct C-H aminomethylation at C7. | Oxidative addition of the C7-H bond to the Pd center, followed by reaction with an aminomethylating agent and reductive elimination. |
| Rhodium Complexes | Directed or non-directed C-H functionalization. | Can operate through various mechanisms, including concerted metalation-deprotonation. |
| Copper Complexes | C-N bond formation. | Often used in Chan-Lam type aminations. |
| Photocatalysts (e.g., Iridium or Ruthenium complexes, organic dyes) | Generation of radical intermediates for C-H functionalization. | Single-electron transfer processes leading to radical-mediated aminomethylation. |
It is important to reiterate that the specific application of these catalytic systems to the synthesis of this compound and the detailed mechanistic investigations thereof remain an area for future research. The information presented here is based on established principles of organic synthesis and catalysis as applied to related molecular scaffolds.
Derivatization Strategies for Benzo D Thiazol 7 Ylmethanamine Scaffolds
Modification of the Methanamine Functional Group
The primary amine of the methanamine group is a key site for chemical modifications, allowing for the introduction of diverse functionalities through various reactions.
Reductive Amination Reactions
Reductive amination is a powerful method for forming new carbon-nitrogen bonds. In the context of benzo[d]thiazol-7-ylmethanamine, this reaction would typically involve the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. While specific studies detailing the reductive amination of this compound are not prevalent in the provided search results, the general principles of this reaction are well-established in organic synthesis. The choice of the carbonyl compound and the reducing agent allows for the introduction of a wide variety of substituents, thereby tuning the steric and electronic properties of the final molecule.
Formation of Schiff Bases and Hydrazone Derivatives
The reaction of primary amines with carbonyl compounds to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. ijcce.ac.irbohrium.comnih.govresearchgate.net These compounds, characterized by the C=N double bond, are valuable intermediates and have shown a range of biological activities. ijcce.ac.irresearchgate.net For this compound, condensation with various aldehydes and ketones would yield a library of Schiff base derivatives.
Similarly, hydrazone derivatives can be synthesized. Hydrazones are formed by the reaction of a hydrazine (B178648) with an aldehyde or ketone. nih.gov In a related context, 2-hydrazinobenzothiazole, an analog of 2-aminobenzothiazole (B30445), is reacted with aldehydes to form hydrazones. nih.gov This suggests a similar strategy could be employed starting from a hydrazine derivative of this compound. The formation of hydrazones is confirmed by spectroscopic methods, such as the appearance of a characteristic absorption band for the imine group in IR spectra and a singlet peak in the 1H NMR spectra. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| This compound | Aldehyde/Ketone | Schiff Base | Formation of an azomethine (-C=N-) group. |
| Hydrazine derivative of this compound | Aldehyde/Ketone | Hydrazone | Contains the -C=N-NH- moiety. |
Functionalization of the Benzothiazole (B30560) Ring System
The benzothiazole ring itself offers opportunities for derivatization, allowing for the modification of the core heterocyclic structure. nih.govmdpi.commdpi.comnih.gov
Halogenation and Subsequent Derivatization via Cross-Coupling
Halogenation of the benzothiazole ring introduces a reactive handle for subsequent cross-coupling reactions. While direct halogenation of this compound is not detailed, the general reactivity of the benzothiazole ring suggests that electrophilic aromatic substitution reactions could be employed to introduce halogen atoms (e.g., bromine or iodine) at specific positions on the benzene (B151609) portion of the ring.
Once halogenated, these derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide range of substituents, including aryl, alkyl, and alkynyl groups. For instance, 4-iodobenzoic acid is a known building block that can participate in such reactions. wikipedia.org
Incorporation of Additional Heterocyclic Moieties
The benzothiazole scaffold can be further elaborated by the incorporation of other heterocyclic rings. nih.govresearchgate.net This strategy aims to create hybrid molecules that may exhibit synergistic or novel biological activities. nih.gov For example, 2-aminobenzothiazoles have been used as building blocks to synthesize fused heterocyclic systems, such as imidazo[2,1-b]thiazoles. nih.gov Another approach involves the reaction of substituted benzothiazoles with reagents that lead to the formation of new rings, such as pyrazole (B372694) or triazepine moieties. nih.gov These syntheses often involve multi-step sequences, starting with the functionalization of the benzothiazole core, followed by cyclization reactions to build the new heterocyclic ring.
| Starting Material | Reagent/Reaction Condition | Resulting Moiety |
| 2-Aminobenzothiazole | 2-Phenoxyacetophenones, CuI | Fused Imidazo[2,1-b]thiazole |
| (3-Aminophenyl)benzothiazole | Ethyl acetylacetonate, Hydrazines | Pyrazole ring with hydrazone spacer |
Sulfonyl Functionalization of Thiazole (B1198619) Rings
The introduction of sulfonyl (-SO₂-) or sulfonamide (-SO₂NRR') groups to the benzothiazole scaffold is a key strategy for creating derivatives with diverse applications. These groups can act as important pharmacophores, hydrogen bond acceptors/donors, and metabolically stable linkers. Functionalization can be achieved either by oxidizing the intrinsic sulfur atom of the thiazole ring to a sulfone or by attaching a sulfonamide group, typically at the 2-position.
Key synthetic methods for achieving sulfonyl functionalization include:
Oxidation of Thioether Precursors: A direct method to create a benzothiazole-sulfone is the oxidation of a corresponding thioether derivative. For instance, a 2-(alkylthio)benzo[d]thiazole can be oxidized to the respective 2-(alkylsulfonyl)benzo[d]thiazole. This transformation is commonly achieved using strong oxidizing agents. One reported method involves using a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid to convert 2-(prop-2-yn-1-ylthio)benzo[d]thiazole into 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole with a high yield. rdd.edu.iqanjs.edu.iq The resulting sulfone group is a versatile reactive handle, enabling further modifications such as nucleophilic aromatic substitution (SNAr) reactions, metal-catalyzed couplings, and radical-based alkylations, making it a valuable building block for scaffold-hopping strategies. nih.gov
Condensation with Sulfonyl Chlorides: A widely used approach to synthesize benzothiazole sulfonamides involves the condensation of an amino-benzothiazole derivative with a substituted sulfonyl chloride. nih.gov In a typical procedure, a compound such as 2-(4-aminophenyl)benzothiazole is reacted with various benzene sulfonyl chlorides in the presence of pyridine (B92270) and acetic anhydride (B1165640) under heating. nih.gov This method allows for the introduction of a wide array of substituted aryl sulfonamide moieties, facilitating the exploration of structure-activity relationships.
Two-Step Sulfenamide Oxidation: An alternative route to N-substituted and N,N-disubstituted benzothiazole-2-sulfonamides begins with 2-mercaptobenzothiazole. theses.cz The first step involves reacting the thiol with an amine in the presence of an activating agent like N-Chlorosuccinimide (NCS) to form a benzothiazole-2-sulfenamide intermediate. The subsequent oxidation of this intermediate, often using an oxidative mixture such as hydrogen peroxide with a molybdenum salt catalyst, yields the final sulfonamide product. theses.cz This protocol is effective for a range of primary and secondary alkyl amines. theses.cz
The table below summarizes key research findings on these derivatization strategies.
Interactive Data Table: Sulfonyl Functionalization Methods for Benzothiazole Scaffolds
| Method | Precursor Example | Reagents & Conditions | Resulting Functional Group | Key Findings | References |
| Oxidation | 2-(prop-2-yn-1-ylthio)benzo[d]thiazole | K₂Cr₂O₇, H₂SO₄, Glacial Acetic Acid | Benzothiazole-2-sulfone | Yields the sulfone in good yield (72%). The sulfone is a versatile handle for further reactions. | rdd.edu.iqanjs.edu.iqnih.gov |
| Condensation | 2-(4-aminophenyl)benzothiazole | Substituted benzenesulfonyl chloride, Pyridine, Acetic Anhydride, Heat | N-(benzothiazol-2-yl)phenyl benzenesulfonamide | A straightforward method for creating a library of sulfonamide derivatives for biological screening. | nih.gov |
| Sulfenamide Oxidation | 2-Mercaptobenzothiazole | 1. Amine, N-Chlorosuccinimide (NCS)2. H₂O₂, Molybdenum Salt | Benzothiazole-2-sulfonamide | A two-step protocol suitable for various primary and secondary alkyl amines, providing good yields. | theses.cz |
Design Principles for Tailored Benzo[d]thiazolylmethanamine Derivatives
The design of tailored benzo[d]thiazolylmethanamine derivatives for specific biological applications is guided by established medicinal chemistry principles, primarily revolving around structure-activity relationship (SAR) studies. SAR explores how modifying the chemical structure of a compound affects its biological activity, leading to the optimization of potency, selectivity, and pharmacokinetic properties.
Key design principles for the benzothiazole scaffold include:
Positional Substitution: The benzothiazole nucleus offers several positions (C2, C4, C5, C6, and C7) that can be functionalized to modulate biological activity. pharmacyjournal.in Literature reviews consistently highlight that substitutions at the C2 and C6 positions are particularly crucial for influencing the pharmacological profile of these compounds. benthamscience.combenthamdirect.comresearchgate.net More recent studies have also underscored the importance of the C5 and C7 positions, as seen in the development of novel 5,7-dimethylbenzo[d]thiazoles as Kv7.2/7.3 channel activators. nih.gov
Derivatization at the C2-Position: The C2-position is the most commonly modified site on the benzothiazole ring. benthamscience.combenthamdirect.com A vast array of functional groups, including amides, heterocycles (like thiophene (B33073), pyrrole (B145914), or furan), and substituted phenyl rings, have been attached at this position to tune activity. nih.govmdpi.com For example, attaching a phenyl ring linked by a sulfonamide bond at C2 is a core strategy in designing dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov
Fine-Tuning through Substituent Effects: Once a core scaffold is established, a primary design strategy involves modifying substituents on appended rings to optimize interactions with the target. SAR studies have shown that the electronic properties of these substituents are critical. For instance, the introduction of strong electronegative and lipophilic atoms like chlorine or bromine onto a phenyl ring attached to the benzothiazole core can enhance cytotoxic activity against cancer cell lines. ijper.org Similarly, placing trifluoromethyl groups on aromatic rings can be well-tolerated by target enzymes. nih.gov
Linker Chemistry: The nature and length of a linker connecting the benzothiazole scaffold to another pharmacophoric element is a critical design parameter. A systematic study of benzo[d]thiazol-2(3H)one derivatives revealed that varying the linker length between the benzothiazole ring and a cycloalkylamine ring directly impacts binding affinity and selectivity for sigma receptor subtypes. nih.gov This principle allows for the precise positioning of functional groups to achieve optimal target engagement.
Toxicity Mitigation: A crucial design principle is the modification of a scaffold to reduce or eliminate toxicity. For example, the approved Kv7 channel activator Retigabine was withdrawn due to side effects associated with its electron-rich tri-amine aromatic scaffold, which formed toxic metabolites. A subsequent design strategy involved removing the problematic ortho-aniline moiety, leading to the development of novel and potentially safer 5,7-dimethylbenzo[d]thiazole activators. nih.gov
The following table outlines these design principles with examples from the literature.
Interactive Data Table: Design Principles for Benzothiazole Derivatives
| Design Principle | Structural Modification Example | Observed Outcome | References |
| Positional Substitution | Introduction of methyl groups at C5 and C7 of the benzothiazole ring. | Led to the discovery of novel Kv7.2/7.3 channel activators with potential antiepileptic effects. | nih.gov |
| C2-Position Derivatization | Attaching different five-membered heterocycles (thiophene, pyrrole, furan) to the C2-position. | Modulated antioxidant activity and photostability, with the thiophene derivative showing the best profile. | mdpi.com |
| Substituent Fine-Tuning | Adding chloro-, bromo-, or trifluoromethyl- groups to a phenylsulfonyl ring linked to the benzothiazole core. | Altered inhibitory potency against sEH and FAAH enzymes, allowing for fine-tuning of dual-target activity. | nih.gov |
| Linker Modification | Varying the number of methylene (B1212753) units (linker length) between a benzo[d]thiazol-2(3H)one and a piperidine (B6355638) ring. | Significantly influenced binding affinity and selectivity for σ₁ and σ₂ receptor subtypes. | nih.gov |
| Toxicity Mitigation | Replacing an aniline (B41778) moiety of a known drug with a dimethyl-substituted benzene ring fused to the thiazole. | Aimed to prevent the formation of toxic quinone-like metabolites, improving the safety profile. | nih.gov |
Spectroscopic and Structural Elucidation of Benzo D Thiazol 7 Ylmethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of Benzo[d]thiazol-7-ylmethanamine is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the protons of the aminomethyl group.
The benzothiazole core itself gives rise to a complex pattern of signals in the aromatic region of the spectrum. For the parent benzothiazole, these signals typically appear between 7.46 and 8.97 ppm. chemicalbook.com The substitution at the 7-position will influence the chemical shifts of the remaining aromatic protons on the benzene (B151609) ring.
The aminomethyl (-CH₂NH₂) group will introduce two key signals. The methylene (B1212753) (-CH₂) protons are expected to appear as a singlet, typically in the range of 3.5 to 4.5 ppm. The chemical shift of the amine (-NH₂) protons is more variable and can be influenced by factors such as solvent and concentration, often appearing as a broad singlet.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound and Related Compounds
| Compound Name | Aromatic Protons (ppm) | -CH₂- Protons (ppm) | Other Protons (ppm) |
| Benzo[d]thiazole | 7.46 - 8.97 | - | - |
| This compound (Predicted) | 7.0 - 8.5 | ~3.8 - 4.2 | ~1.5 - 3.0 (-NH₂) |
| 2-(Chloromethyl)-1H-benzimidazole | 7.2 - 7.6 | 4.89 | 12.5 (NH) |
Note: Predicted values are based on the analysis of structurally similar compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound will provide information on all the carbon atoms in the molecule. The benzothiazole ring system typically displays signals in the range of 110 to 155 ppm. For instance, in benzothiazole itself, the carbon atoms of the benzene ring and the thiazole (B1198619) ring resonate within this region. chemicalbook.com
The carbon atom of the methylene group (-CH₂) in the aminomethyl substituent is expected to have a chemical shift in the range of 40-50 ppm. The exact position will be influenced by the electron-withdrawing effect of the benzothiazole ring and the electron-donating effect of the amino group.
Analysis of related benzazole derivatives shows that the carbon atoms of the benzene part of the ring (C4, C5, C6, C7) and the carbons at the ring junction (C3a, C7a) have distinct chemical shifts that are sensitive to the nature and position of substituents. mdpi.com For example, in 1,3-benzazoles, the chemical shifts of C4 and C7 are particularly indicative of the substitution pattern. mdpi.comnih.gov
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound and Related Compounds
| Compound Name | Aromatic Carbons (ppm) | -CH₂- Carbon (ppm) | C=N Carbon (ppm) |
| Benzothiazole | 121.5 - 134.9 | - | 154.1 |
| This compound (Predicted) | 110 - 150 | ~45 | ~153 |
| 2-Amino-4-chlorobenzothiazole | 115.9 - 147.9 | - | 168.8 |
Note: Predicted values are based on the analysis of structurally similar compounds.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. For this compound (C₈H₈N₂S), the expected exact mass of the molecular ion [M+H]⁺ would be calculated based on the most abundant isotopes of its constituent atoms. This technique is invaluable for confirming the identity of a newly synthesized compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like amines. In the positive ion mode, this compound is expected to readily form a protonated molecular ion [M+H]⁺.
The fragmentation pattern observed in the MS/MS spectrum of the [M+H]⁺ ion would provide valuable structural information. A characteristic fragmentation pathway would likely involve the loss of the amino group (as NH₃) or the entire aminomethyl side chain. The fragmentation of the benzothiazole ring itself would also produce characteristic ions. For instance, the mass spectrum of 2-aminobenzothiazole (B30445) shows characteristic fragments corresponding to the loss of HCN and other small molecules.
Table 3: Expected Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (Predicted) |
| This compound | C₈H₈N₂S | 165.0486 | Loss of NH₃, loss of CH₂NH₂, fragments from the benzothiazole ring |
Note: Predicted values are based on the molecular formula and general fragmentation patterns of similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methylene group, and the C=N and C=C bonds of the benzothiazole ring system.
N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the benzene ring are expected in the region of 1650-1450 cm⁻¹. researchgate.net
N-H Bending: The N-H bending vibration (scissoring) of the primary amine is typically found in the range of 1590-1650 cm⁻¹.
Table 4: Expected Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H (amine, stretching) | 3300 - 3500 |
| C-H (aromatic, stretching) | 3000 - 3100 |
| C-H (aliphatic, stretching) | 2850 - 2960 |
| C=N (thiazole, stretching) | ~1630 |
| C=C (aromatic, stretching) | 1450 - 1600 |
| N-H (amine, bending) | 1590 - 1650 |
Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.
X-ray Crystallography for Absolute Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. This technique has been instrumental in elucidating the precise bond lengths, bond angles, and intermolecular interactions of various benzo[d]thiazole derivatives, confirming their molecular geometries and packing in the solid state.
Several derivatives of benzo[d]thiazole have been successfully characterized using single-crystal X-ray diffraction. For instance, the structures of novel 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives have been reported, contributing significantly to the crystallographic database of heterocyclic compounds. researchgate.net Similarly, the crystal structures of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substituted-phenyl)methanones have been determined, providing detailed insights into their molecular interactions. jyoungpharm.org
In the structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the molecule is nearly planar, with the interplanar angle between the pyrazole (B372694) and benzothiazole ring systems being only 3.31 (7)°. nih.gov This planarity results in a short intramolecular contact between the sulfur and oxygen atoms (S1⋯O1) of 2.9797 (10) Å. nih.gov The crystal packing is characterized by a double layer structure stabilized by multiple weak C-H⋯O hydrogen bonds. nih.gov
Similarly, the X-ray structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one reveals a nearly planar conformation, with an interplanar angle of 6.47 (6)° between the two heterocyclic ring systems. nih.gov Its structure is notable for an intramolecular S⋯O=C contact of 2.727 (2) Å. nih.gov The solid-state packing is governed by a combination of weak hydrogen bonds, S⋯S contacts, and π–π stacking interactions. nih.gov Powder X-ray diffraction (XRD) has also been employed to confirm the geometry of synthesized benzothiazole-derived ligands and their metal complexes. biointerfaceresearch.com
Table 1: Selected X-ray Crystallographic Data for Benzo[d]thiazole Derivatives
| Compound Name | Interplanar Angle (°) | Key Structural Features | Reference |
| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | 3.31 (7) | Nearly planar; Short intramolecular S1⋯O1 contact (2.9797 (10) Å) | nih.gov |
| 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one | 6.47 (6) | Intramolecular S⋯O=C contact (2.727 (2) Å); Packing involves S⋯S contacts and π–π stacking | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For benzo[d]thiazole derivatives, UV-Vis spectra typically reveal intense absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic systems. niscpr.res.inresearchgate.net The position and intensity of these bands are influenced by the molecular structure, the presence of substituents, and the solvent. researchgate.netresearchgate.net
In various benzothiazole derivatives, absorption bands in the UV region are common due to the delocalized aromatic systems. mdpi.com For example, studies on different 2-aryl- and 2-heteroaryl-benzothiazoles show intense charge-transfer absorption bands in the UV-visible region when measured in ethanol. researchgate.net The fluorescence properties of these compounds are also of significant interest, with many derivatives emitting in the blue light region (around 380-450 nm) upon excitation. niscpr.res.inmakhillpublications.co
The electronic spectra of metal complexes incorporating benzothiazole ligands are more complex, often displaying additional bands. These include ligand-to-metal or metal-to-ligand charge transfer (CT) bands and, for transition metals, weaker d-d transition bands. makhillpublications.coorientjchem.org For instance, the electronic spectrum of a Cu(II) complex with an N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine ligand showed a charge transfer band at 431 nm and a d-d transition (²Eg→²T₂g) at 704 nm. makhillpublications.co An Fe(II) complex exhibited an absorption band at 585 nm, corresponding to the ⁵T₂g→⁵Eg electronic transition, which is characteristic of an octahedral geometry. orientjchem.org
Table 2: UV-Visible Absorption Data for Selected Benzo[d]thiazole Derivatives and Metal Complexes
| Compound/Complex | Solvent | λmax (nm) | Assignment | Reference |
| 2-Aryl- and 2-Heteroaryl-benzothiazoles | Ethanol | 340 - 416 | Charge Transfer | researchgate.net |
| 2-(4-biphenyl)-benzothiazole derivatives | Methanol | ~380 - 450 (Emission) | Fluorescence | niscpr.res.in |
| Fe(II) complex of a benzothiazole derivative | DMF | 585 | d-d transition (⁵T₂g→⁵Eg) | orientjchem.org |
| Mn(II) complex of a benzothiazole derivative | DMF | 442, 375 | d-d transitions (⁶A₁g→³T₁g(P), ⁶A₁g→³T₁g(F)) | orientjchem.org |
| Cu(II) complex of a benzothiazole derivative | DMF | 490, 686 | d-d transitions (²B₁g→²B₂g, ²B₁g→²E_g) | orientjchem.org |
| Cu(II) complex of BTNEA | Not specified | 431, 704 | Charge Transfer, d-d transition (²Eg→²T₂g) | makhillpublications.co |
| Various Metal Chelates | Not specified | 215-221, 277-301, 450-470 | π−π* and n−π* | researchgate.net |
Other Physicochemical Characterization Techniques (e.g., Molar Conductivity, Magnetic Moment)
In addition to spectroscopic and crystallographic methods, other physicochemical techniques such as molar conductivity and magnetic susceptibility measurements are vital for characterizing metal complexes of benzo[d]thiazole derivatives. These methods provide crucial information about the electrolytic nature and the geometry of the coordination sphere around the metal ion.
Molar conductivity measurements are used to determine whether a complex behaves as an electrolyte in solution. For several transition metal complexes of novel benzothiazole-derived ligands measured in 10⁻³ M nitrobenzene (B124822) or DMF solutions, the low conductivity values indicated a non-electrolytic nature, suggesting that the anions are coordinated to the metal center rather than existing as free counter-ions. makhillpublications.coorientjchem.org
Magnetic moment measurements provide insight into the number of unpaired electrons in a metal complex, which helps in determining its oxidation state and stereochemistry. For example, a Co(II) complex of a benzothiazole derivative was found to have a magnetic moment of 4.8 B.M., consistent with a high-spin octahedral geometry. researchgate.net A Cu(II) complex with a magnetic moment of 1.74 B.M. and a Co(II) complex with a value of 3.82 B.M. were both suggested to have octahedral geometries. makhillpublications.co An Fe(II) complex with a magnetic moment of 5.57 B.M. was also confirmed to have an octahedral structure. orientjchem.org In contrast, a Mn(II) complex with a magnetic moment of 5.9 B.M. was suggested to be tetrahedral. researchgate.net
Table 3: Magnetic Moment and Molar Conductivity Data for Metal Complexes of Benzo[d]thiazole Derivatives
| Metal Complex | Magnetic Moment (μeff, B.M.) | Molar Conductivity | Proposed Geometry | Reference |
| Co(II) Complex | 4.8 | Low (Non-electrolytic) | Octahedral | researchgate.net |
| Cr(III) Complex | 3.9 | Low (Non-electrolytic) | Octahedral | researchgate.net |
| Mn(II) Complex | 5.9 | Low (Non-electrolytic) | Tetrahedral | researchgate.net |
| Cu(II) Complex | 1.80 | Low (Non-electrolytic) | Octahedral | researchgate.net |
| Fe(II) Complex | 5.57 | Non-electrolytic | Octahedral | orientjchem.org |
| Co(II)-BTNEA Complex | 3.82 | Electrolytic nature studied in DMF | Octahedral | makhillpublications.co |
| Cu(II)-BTNEA Complex | 1.74 | Electrolytic nature studied in DMF | Octahedral | makhillpublications.co |
Theoretical and Computational Investigations on Benzo D Thiazol 7 Ylmethanamine Systems
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to predicting the electronic and structural characteristics of molecules. For benzothiazole (B30560) derivatives, these methods elucidate the distribution of electrons, molecular geometry, and energetic properties that govern their chemical behavior. mdpi.comscirp.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govproteobiojournal.com It is frequently applied to study reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.com For benzothiazole systems, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p) or 6-311G(d,p), are employed to optimize molecular geometries and predict thermodynamic and chemical properties. scirp.orgmdpi.comscirp.org
Studies on benzothiazole derivatives show that DFT can be used to analyze Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing a molecule's reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netscirp.org For instance, in a study of various substituted benzothiazoles, a derivative with a CF3 substituent exhibited the lowest HOMO-LUMO energy gap, indicating higher reactivity compared to the unsubstituted counterpart. researchgate.netmdpi.com
DFT is also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and help identify sites prone to electrophilic or nucleophilic attack. scirp.orgproteobiojournal.com Red-colored regions on an MEP map indicate high electron density (nucleophilic sites), while blue regions signify electron-deficient areas (electrophilic sites). scirp.orgproteobiojournal.com Such analyses are crucial for understanding intermolecular interactions and predicting reaction pathways. scirp.org Furthermore, DFT calculations can elucidate intramolecular charge transfer (ICT) phenomena, which stabilize the molecular framework through hyperconjugative interactions. scirp.orgscirp.org
While no specific studies on the reaction mechanisms of Benzo[d]thiazol-7-ylmethanamine were found, the principles from related benzothiazole derivatives suggest that DFT would be instrumental in mapping its reaction pathways, identifying intermediates, and understanding the electronic rearrangements that occur during chemical transformations. mdpi.commdpi.com
Ab initio methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. These methods are valuable for obtaining a detailed understanding of electronic structure and electron delocalization. For 2-(4-methoxyphenyl)benzo[d]thiazole, a related compound, ab initio calculations using the Hartree-Fock (HF) method with a 6-311G(d,p) basis set have been used to optimize the molecular geometry and predict vibrational spectra. nih.gov
Semiempirical methods, such as PM6 (Parameterization Model 6), offer a computationally less expensive alternative to DFT and ab initio methods for studying large molecular systems. These methods use parameters derived from experimental data to simplify the calculations. A study on a series of benzothiazole analogues utilized PM6, alongside DFT, to perform molecular orbital calculations that helped explain their observed antimicrobial activities. nih.gov While less accurate than higher-level methods, semiempirical calculations can still provide valuable qualitative insights into electronic structure and properties, making them useful for initial screening of large numbers of compounds or for studying very large systems where more rigorous methods would be computationally prohibitive. nih.govresearchgate.net
Molecular Modeling and Docking Studies for Ligand Interactions
Molecular modeling and docking are essential computational techniques in drug discovery and materials science to predict how a ligand (like a benzothiazole derivative) might interact with a receptor or other molecule. mdpi.combiointerfaceresearch.com These studies are critical for understanding the structure-activity relationships (SAR) that guide the design of new, more effective compounds. tcmsp-e.combue.edu.eg
Molecular docking simulations place a ligand into the binding site of a target protein and score the potential binding modes based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. biointerfaceresearch.comresearchgate.net Numerous studies have employed this approach for benzothiazole derivatives targeting a wide range of proteins. For example, docking studies have investigated benzothiazole derivatives as potential inhibitors for:
PI3Kα: A key enzyme in cancer pathways. tcmsp-e.com
BCL-2: An anti-apoptotic protein, also a cancer target. bue.edu.egnih.gov
p56lck: A tyrosine kinase involved in T-cell activation. biointerfaceresearch.com
DHFR (Dihydrofolate Reductase): A target for antimalarial drugs. nih.gov
HER2 (Human Epidermal growth factor Receptor 2): An enzyme targeted in cancer therapy. nih.gov
GABA-AT (GABA-aminotransferase): A target for anticonvulsant agents. researchgate.net
SARS-CoV-2 Mpro and ACE2: Key proteins related to viral infection. nih.gov
In these studies, the benzothiazole scaffold often serves as a core structure that can be modified with various substituents to optimize binding affinity and selectivity. biointerfaceresearch.comtcmsp-e.com For instance, in a study of PI3Kα inhibitors, docking revealed that a polar substituent like -NHSO2- between two rings could enhance activity by forming hydrogen bonds with the protein target. tcmsp-e.com Similarly, docking of benzothiazole derivatives into the colchicine (B1669291) binding site of tubulin helped to rationalize their antiproliferative activity. researchgate.net
For this compound, docking studies would be invaluable for identifying potential biological targets and understanding the key interactions that could mediate a biological effect. The methanamine group at the 7-position would likely play a significant role in forming hydrogen bonds or salt bridges within a protein binding pocket.
Conformational Analysis and Stability Predictions of Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative stability of these conformers is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to its target's binding site.
DFT calculations are a primary tool for performing conformational analysis. mdpi.com By systematically rotating specific dihedral angles and calculating the energy of the resulting structures, a potential energy surface can be mapped out to identify the most stable conformers. mdpi.com A study on a series of benzothiazole derivatives performed a molecular geometry scan by varying the dihedral angle between the benzothiazole ring and an attached phenyl ring. This analysis identified the most energetically favorable conformations of the molecules. mdpi.com
Such studies are critical for understanding the flexibility of the molecule and how substitutions on the benzothiazole ring system affect its preferred three-dimensional structure. For derivatives of this compound, conformational analysis would focus on the rotation around the bond connecting the methanamine group to the benzothiazole ring, as well as any other flexible side chains. Understanding the conformational preferences and the energy barriers between different conformers would provide critical insights into the molecule's dynamic behavior and its potential to interact with biological targets.
Data Tables
Table 1: Quantum Chemical Descriptors for Benzothiazole Derivatives (Illustrative Examples) Note: Data is derived from studies on various benzothiazole derivatives and is intended to be illustrative of the types of properties calculated. Specific values for this compound are not available.
| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Unsubstituted Benzothiazole | - | - | High | researchgate.netmdpi.com |
| Benzothiazole with CF3 substituent | - | - | Low | researchgate.netmdpi.com |
| 2-SCH3_BTH | - | - | 0.1841 | scirp.org |
| 2-OH_BTH | - | - | 0.2058 | scirp.org |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (Methoxy sub.) | - | - | 3.86 | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (Halogenated) | - | - | 4.24 | nih.gov |
Table 2: Molecular Docking Results for Benzothiazole Derivatives Against Various Targets (Illustrative Examples) Note: This table presents examples of docking scores and key interactions for various benzothiazole derivatives against different biological targets. It illustrates the application of the technique.
| Target Protein | Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| HER2 Enzyme | Benzo[d]thiazol-2-amine derivative | -10.4 | - | nih.gov |
| DprE1 Enzyme | Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | -6.2 to -5.9 | - | nih.gov |
| 2,2-dialkylglycine decarboxylase | Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | -7.9 | - | nih.gov |
| GABA-AT | Designed Benzothiazole Derivative | -121.56 | N-Glu109, N-Asn110 | researchgate.net |
| DHPS Enzyme | 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | - | Lys220 | nih.gov |
Applications of Benzo D Thiazol 7 Ylmethanamine in Advanced Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Systems
The inherent reactivity of the amino group and the aromatic benzothiazole (B30560) scaffold in benzo[d]thiazol-7-ylmethanamine allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of novel and complex heterocyclic frameworks.
Synthesis of Imidazole-Fused Systems
The imidazole (B134444) ring is a privileged N-heterocyclic structure found in numerous natural products and pharmaceuticals. rsc.org The synthesis of imidazole-fused systems represents a significant area of research in medicinal chemistry. rsc.org this compound can serve as a precursor for the construction of such fused systems. For instance, the primary amine functionality can react with appropriate reagents to form an imidazole ring fused to the benzothiazole core. A general approach involves the condensation of 1,2-diaminobenzenes with aldehydes, a reaction that can be catalyzed by acids or metals, or even proceed catalyst-free. nih.gov The resulting benzimidazole (B57391) derivatives can then be further functionalized. nih.gov The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is another powerful method for creating imidazole-based molecules. mdpi.com
The synthesis of fused imidazo-pyridine and imidazo-azepine derivatives has been achieved through a sequential van Leusen/intramolecular Heck reaction. mdpi.com This involves the condensation of an aldehyde with an amine, followed by cyclization with TosMIC. mdpi.com This strategy highlights the potential for this compound to be incorporated into similar multi-step syntheses to generate novel imidazole-fused heterocyclic compounds.
Formation of Pyrrole (B145914) Derivatives in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net Pyrrole and its derivatives are important N-heterocyclic compounds with a wide range of biological activities, including antibiotic, antiviral, and anticancer properties. beilstein-journals.orgnih.gov The fusion of pyrrole rings with other heterocyclic systems often enhances their biological properties. beilstein-journals.orgnih.gov
This compound can be envisioned as a key component in MCRs for the synthesis of pyrrole-fused heterocycles. Isocyanide-based MCRs, for example, have been successfully employed to synthesize pyrrole-fused dibenzoxazepines, dibenzothiazepines, and triazolobenzodiazepines under solvent- and catalyst-free conditions. beilstein-journals.orgnih.gov The reaction typically involves the nucleophilic attack of an isocyanide on a gem-diactivated olefin, followed by reaction with a cyclic imine and subsequent cyclization. beilstein-journals.orgnih.gov By analogy, this compound could be modified to participate in such reactions, leading to the formation of novel pyrrole-fused benzothiazole derivatives.
Another approach involves the use of arylglyoxals in MCRs to synthesize pyrrole derivatives. semanticscholar.org These reactions often involve the condensation of an arylglyoxal, an amine, a β-dicarbonyl compound, and sometimes a fourth component, leading to highly substituted pyrroles. semanticscholar.org The amino group of this compound makes it a suitable candidate for the amine component in these types of reactions.
Construction of Novel Fused Thiazole (B1198619) and Other Nitrogen/Sulfur Heterocycles
The benzothiazole moiety itself is a crucial structural motif found in numerous biologically active compounds and functional materials. nih.gov The development of new methods for the synthesis of fused thiazole derivatives is an active area of research. nih.gov this compound can be utilized to construct more complex fused systems containing additional thiazole rings or other nitrogen and sulfur-containing heterocycles.
One common strategy for synthesizing fused thiazoles involves the reaction of α-haloketones with thioamides or thioureas. nih.gov A domino reaction involving epoxy-ketones and thiourea (B124793) derivatives in acetic acid has also been reported as an efficient method for synthesizing fused-thiazole derivatives. nih.gov Furthermore, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones leads to N-alkylation followed by intramolecular cyclization, forming imidazo[2,1-b]benzothiazole (B1198073) derivatives. mdpi.com These established synthetic routes provide a foundation for designing reactions where this compound or its derivatives can be employed to create novel and complex fused heterocyclic systems. For example, the aminomethyl group could be transformed into a reactive functional group that participates in these cyclization reactions.
Role as a Key Intermediate in the Synthesis of Diverse Organic Compounds
Beyond its direct use in constructing heterocyclic systems, this compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds. The primary amine group is a versatile functional handle that can be readily transformed into other functional groups, allowing for the introduction of diverse substituents and the extension of the molecular framework.
The amino group can undergo a variety of standard organic transformations, including but not limited to:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Diazotization: Conversion to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities.
These transformations allow for the incorporation of the benzo[d]thiazole moiety into a larger molecular structure, making it a valuable building block for medicinal chemistry and materials science. For instance, the synthesis of benzothiazole derivatives containing a dimethylpyrazole moiety has been reported, with some of the resulting compounds showing promising anticonvulsant activity. nih.gov This highlights how the benzothiazole core, introduced via an intermediate like this compound, can be a key component of pharmacologically active molecules.
Contribution to the Development of Functional Materials and Optoelectronic Applications
The benzothiazole ring system is known to be a component of various functional materials, including fluorescent materials and electroluminescent devices. nih.gov The unique electronic properties of the benzothiazole core, coupled with the ability to introduce various functional groups through the aminomethyl handle of this compound, make it an attractive scaffold for the design of new materials with tailored optoelectronic properties.
The synthesis of pyrrole-fused dibenzoxazepine (B10770217) and dibenzothiazepine derivatives via isocyanide-based multicomponent reactions has been shown to produce compounds with exclusive fluorescence properties. beilstein-journals.orgnih.gov This suggests that incorporating the benzo[d]thiazole unit into similar fused systems could lead to the development of novel fluorescent probes and materials for biomedical applications and clinical diagnostics. beilstein-journals.orgnih.gov The versatility of the aminomethyl group allows for the attachment of various chromophores or other functional units, enabling the fine-tuning of the absorption and emission properties of the resulting molecules.
Q & A
Q. What are the established synthetic routes for Benzo[d]thiazol-7-ylmethanamine, and what key reaction conditions influence yield?
The synthesis of this compound typically involves multi-step processes, such as cyclization of thioamide precursors or condensation reactions using NaH/CH₃CN as a base-solvent system. Critical parameters include temperature control (e.g., 0–5°C for exothermic steps), solvent polarity, and reaction time. Purification via column chromatography or recrystallization is often required to achieve >90% purity. Yield optimization may require iterative adjustment of stoichiometry and catalyst loading .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Purity is quantified using HPLC with UV detection at λ = 254 nm, ensuring ≥95% purity for biological assays .
Q. What biological targets are associated with this compound, and what assays are used to study its activity?
This compound interacts with enzymes such as kinases and receptors like GABA-A. Common assays include:
- Enzyme inhibition : Fluorescence-based kinase activity assays (e.g., ADP-Glo™).
- Receptor binding : Radioligand displacement assays using [³H]-labeled antagonists.
- Cellular activity : MTT assays for cytotoxicity profiling in cancer cell lines .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for structurally similar benzothiazoles:
- Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields of this compound across different synthesis protocols?
Conduct a Design of Experiments (DoE) to isolate critical variables (e.g., catalyst type, solvent polarity). Use HPLC to monitor intermediate stability and identify side reactions (e.g., dimerization). Cross-validate results with quantum mechanical calculations (DFT) to predict reaction pathways .
Q. What strategies can elucidate the mechanism of action when in vitro and in vivo data for this compound contradict?
- Target engagement : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm on-target effects.
- Pharmacokinetic (PK) analysis : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.
- Metabolite profiling : Identify active/inactive metabolites using high-resolution MS .
Q. How to address conflicting spectral data interpretations for this compound derivatives?
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator).
- Collaborate with crystallography facilities for single-crystal X-ray diffraction to confirm stereochemistry .
Q. How to prevent degradation of this compound during long-term storage or experimental procedures?
- Storage : Use amber vials under N₂ at –20°C; add stabilizers like BHT (0.01% w/v).
- In-experiment stability : Preclude light exposure with amber glassware and maintain pH 7–8 in aqueous buffers.
- Monitoring : Employ stability-indicating HPLC methods to track degradation products (e.g., oxidation at the thiazole ring) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the cytotoxicity of this compound in different cell lines?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Off-target profiling : Use proteome-wide affinity pulldown assays (e.g., thermal shift profiling).
- Microenvironment modeling : Compare 2D monolayer vs. 3D spheroid cultures to mimic in vivo conditions .
Q. What experimental approaches validate the hypothesized binding mode of this compound to its target?
- Molecular docking : Simulate ligand-protein interactions using AutoDock Vina.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) in real time.
- Mutagenesis : Engineer point mutations in the target protein’s active site to disrupt binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
